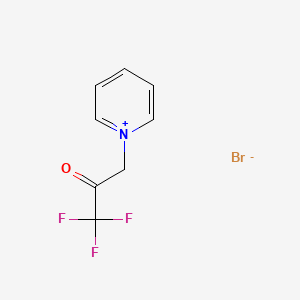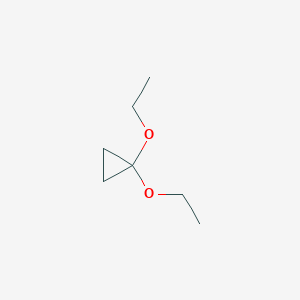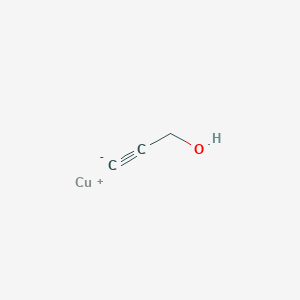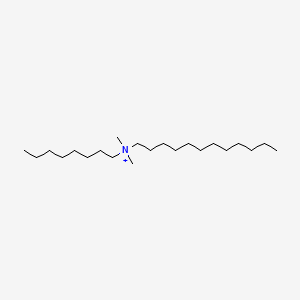![molecular formula C25H21AsBrNO2 B14655804 Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide CAS No. 51042-50-3](/img/structure/B14655804.png)
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide is a chemical compound with the molecular formula C25H20AsBrNO2 It is an organoarsenic compound that features a triphenylarsine group bonded to a (4-nitrophenyl)methyl group, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylarsine with (4-nitrophenyl)methyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonium oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Arsonium oxides.
Reduction: (4-Aminophenyl)methyltriphenylarsine.
Substitution: Various arsonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide involves its interaction with molecular targets through its arsonium group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsine: Lacks the (4-nitrophenyl)methyl group, making it less reactive in certain contexts.
(4-Nitrophenyl)methyltriphenylphosphonium bromide: Similar structure but with a phosphonium group instead of an arsonium group.
Uniqueness
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide is unique due to the presence of both the arsonium group and the (4-nitrophenyl)methyl group
Propriétés
Numéro CAS |
51042-50-3 |
|---|---|
Formule moléculaire |
C25H21AsBrNO2 |
Poids moléculaire |
522.3 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C25H21AsNO2.BrH/c28-27(29)25-18-16-21(17-19-25)20-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-19H,20H2;1H/q+1;/p-1 |
Clé InChI |
UHOXIIUJMREOPT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[As+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)

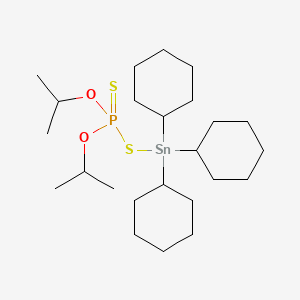
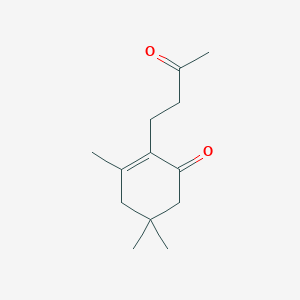
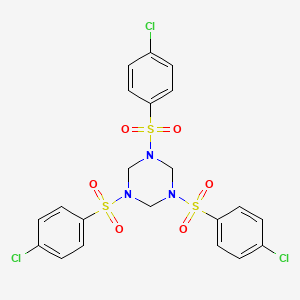

![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

